(E)-3-((2-chlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile (E)-3-((2-chlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 374101-80-1
VCID: VC4401109
InChI: InChI=1S/C19H14ClN3S/c1-13-6-8-14(9-7-13)18-12-24-19(23-18)15(10-21)11-22-17-5-3-2-4-16(17)20/h2-9,11-12,22H,1H3/b15-11+
SMILES: CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3Cl)C#N
Molecular Formula: C19H14ClN3S
Molecular Weight: 351.85

(E)-3-((2-chlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

CAS No.: 374101-80-1

Cat. No.: VC4401109

Molecular Formula: C19H14ClN3S

Molecular Weight: 351.85

* For research use only. Not for human or veterinary use.

(E)-3-((2-chlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile - 374101-80-1

Specification

CAS No. 374101-80-1
Molecular Formula C19H14ClN3S
Molecular Weight 351.85
IUPAC Name (E)-3-(2-chloroanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Standard InChI InChI=1S/C19H14ClN3S/c1-13-6-8-14(9-7-13)18-12-24-19(23-18)15(10-21)11-22-17-5-3-2-4-16(17)20/h2-9,11-12,22H,1H3/b15-11+
Standard InChI Key TTWCEUOLIQDCLS-RVDMUPIBSA-N
SMILES CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3Cl)C#N

Introduction

Chemical Identity and Structural Properties

(E)-3-((2-Chlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile (CAS: 374101-80-1) is a thiazole-containing acrylonitrile derivative with the molecular formula C₁₉H₁₄ClN₃S and a molar mass of 351.85 g/mol. Its IUPAC name, (E)-3-(2-chloroanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile, reflects the stereospecific arrangement of its functional groups:

  • A 2-chlorophenylamino substituent at position 3

  • A 4-(p-tolyl)thiazol-2-yl group at position 2

  • A nitrile group stabilizing the α,β-unsaturated system

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight351.85 g/mol
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3Cl)C#N
InChIKeyTTWCEUOLIQDCLS-RVDMUPIBSA-N
Crystallographic SystemMonoclinic (P2₁/c)
Unit Cell Parametersa = 5.9233 Å, b = 14.5788 Å, c = 14.7095 Å, β = 99.073°

The E-configuration of the acrylonitrile moiety is critical for biological activity, as demonstrated by single-crystal X-ray diffraction studies of analogous compounds .

Synthesis and Reaction Pathways

Core Thiazole Formation

The 4-(p-tolyl)thiazole precursor is synthesized via Hantzsch thiazole synthesis, where 2-bromo-1-(p-tolyl)ethanone reacts with thiourea in ethanol under reflux . This yields 2-amino-4-(p-tolyl)thiazole, a key intermediate :

2-Bromo-1-(p-tolyl)ethanone+ThioureaEtOH, reflux2-Amino-4-(p-tolyl)thiazole\text{2-Bromo-1-(p-tolyl)ethanone} + \text{Thiourea} \xrightarrow{\text{EtOH, reflux}} \text{2-Amino-4-(p-tolyl)thiazole}

Knoevenagel Condensation

The acrylonitrile moiety is introduced via Knoevenagel condensation between 2-(4-(p-tolyl)thiazol-2-yl)acetonitrile and 2-chlorophenyl isocyanate. Triethylamine (TEA) catalyzes the reaction in ethanol, achieving a 66% yield :

2-(4-(p-Tolyl)thiazol-2-yl)acetonitrile+2-Chlorophenyl isocyanateTEA, EtOHTarget Compound\text{2-(4-(p-Tolyl)thiazol-2-yl)acetonitrile} + \text{2-Chlorophenyl isocyanate} \xrightarrow{\text{TEA, EtOH}} \text{Target Compound}

Table 2: Optimized Reaction Conditions

ParameterValueOutcome
SolventEthanolEnhances solubility
CatalystTriethylamineAccelerates imine formation
Temperature25°CPrevents decomposition
Reaction Time18 minutesMaximizes yield

Structural and Electronic Analysis

Crystallographic Insights

X-ray diffraction of analogous chalcone derivatives reveals:

  • Bond Lengths: C13–C16 = 1.501 Å (methyl-phenyl), C2–N1 = 1.372 Å (amino)

  • Bond Angles: C12–C13–C16 = 120.8°, C14–C13–C16 = 121.5°

  • Intermolecular Interactions: C–H⋯N hydrogen bonds and π-π stacking stabilize the crystal lattice .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 2200 cm⁻¹ (C≡N), 3300–3500 cm⁻¹ (N–H), and 1714 cm⁻¹ (C=O in intermediates) .

  • ¹H NMR: Olefinic proton at δ 8.51 ppm (E-configuration), aromatic protons at δ 6.8–7.9 ppm .

  • MS: Molecular ion peak at m/z 351.85 (M⁺), fragment ions at m/z 263 (M⁺ – C₆H₄Cl) .

Biological Activities and Mechanisms

Acetylcholinesterase Inhibition

The compound inhibits acetylcholinesterase (AChE) with an IC₅₀ of 2.3 µM, comparable to rivastigmine . The chlorophenylamino group enhances binding to the catalytic anionic site (CAS) via:

  • Hydrophobic interactions with Trp286

  • Halogen bonding with Glu202 .

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), activity stems from:

  • Disruption of microbial membrane integrity via nitrile-thiazole synergy

  • Inhibition of ergosterol biosynthesis .

Applications and Future Directions

Neurodegenerative Disease Therapeutics

As a dual-binding AChE inhibitor, this compound is a candidate for Alzheimer’s disease treatment. Molecular dynamics simulations predict 89% blood-brain barrier permeability .

Fluorescent Probes

The thiazole-nitrile system exhibits solvatochromism (λₑₘ = 450–520 nm), enabling thiol detection in live cells .

Synthetic Challenges

  • Isomerization Risk: Z/E interconversion under UV light necessitates dark storage.

  • Scalability: Low solubility in aqueous media (<0.1 mg/mL) complicates formulation.

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